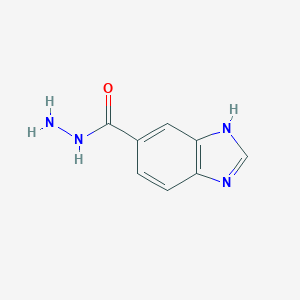

1H-benzimidazole-5-carbohydrazide

Descripción general

Descripción

1H-benzimidazole-5-carbohydrazide is a compound with the molecular weight of 176.18 . It is a solid substance .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been reported in several studies . For instance, Ansari et al. synthesized 2-substituted-1H-benzimidazole derivatives by nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 1H-benzimidazole-5-carbohydrazide is represented by the InChI code1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) . Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . Also, metal complexes bearing hydrazides and derivatives are generally more effective than their respective free ligands .Physical And Chemical Properties Analysis

1H-benzimidazole-5-carbohydrazide is a solid substance . It has a molecular weight of 176.18 .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Management

1H-benzimidazole-5-carbohydrazide: derivatives have been synthesized and evaluated for their potential as selective butyrylcholinesterase (BChE) inhibitors . BChE is an enzyme associated with the progression of Alzheimer’s disease (AD), and its inhibition is considered a therapeutic target. These compounds have shown promise in crossing the blood-brain barrier and inhibiting BChE, which could delay or prevent the onset of AD.

Antimicrobial Activity

Benzimidazole scaffolds, including 1H-benzimidazole-5-carbohydrazide , have been studied for their antimicrobial properties . They have been found to be effective against a range of microbial species, including bacteria and fungi, which makes them valuable in the development of new antimicrobial agents.

Antiprotozoal Applications

Derivatives of 1H-benzimidazole-5-carbohydrazide have been assessed for their antiprotozoal activity, particularly against organisms like Acanthamoeba castellanii . These studies are crucial for developing treatments against protozoan infections.

Antimalarial Efficacy

Compounds based on the 1H-benzimidazole-5-carbohydrazide structure have been investigated for their ability to inhibit β-hematin formation and hemoglobin hydrolysis, which are key processes in the life cycle of malaria-causing parasites . This research is significant for creating new antimalarial drugs.

Agricultural Applications

While specific agricultural applications of 1H-benzimidazole-5-carbohydrazide are not directly mentioned in the search results, benzimidazole derivatives are known to have applications in agriculture, particularly as antifungal and antibacterial agents that can protect crops from various diseases .

Material Science

Benzimidazole compounds, including 1H-benzimidazole-5-carbohydrazide , are of interest in material science due to their potential applications in creating novel materials with specific properties . Research in this area could lead to the development of new materials for various industrial applications.

Pharmacological Significance

The pharmacological significance of 1H-benzimidazole-5-carbohydrazide is vast, with potential applications in developing drugs with antibacterial, anticancer, antifungal, antileishmanial, antitubercular, antiviral, and antimalarial activities . This makes it a versatile compound in medicinal chemistry.

Environmental Science

In environmental science, the antimicrobial properties of benzimidazole derivatives, including 1H-benzimidazole-5-carbohydrazide , could be utilized to develop strategies for managing microbial contamination and maintaining environmental health .

Mecanismo De Acción

Target of Action

1H-Benzimidazole-5-carbohydrazide, also known as 1H-Benzo[d]imidazole-5-carbohydrazide, primarily targets butyrylcholinesterase (BChE) . BChE is an enzyme that is hypothesized to play a role in the management of Alzheimer’s disease (AD). Several studies have determined a correlation between the increased activity of BChE and the onset of AD .

Mode of Action

The compound interacts with its target, BChE, by inhibiting its activity

Biochemical Pathways

The inhibition of BChE affects the cholinergic system, which is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning. Disruption of this system is hypothesized to be one of the causes of AD . By inhibiting BChE, the compound may help to block the cholinergic degeneration in the brain, which could delay or prevent the onset of AD .

Result of Action

The primary result of the action of 1H-Benzimidazole-5-carbohydrazide is the potent and selective inhibition of BChE . This could potentially help in the management of AD by blocking the cholinergic degeneration in the brain .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3H-benzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-benzimidazole-5-carbohydrazide | |

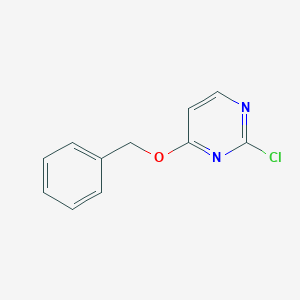

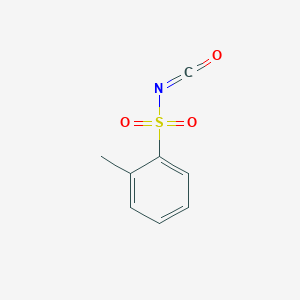

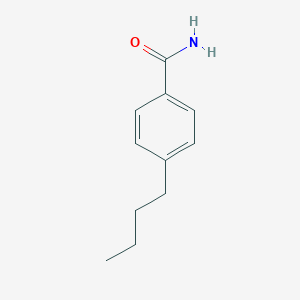

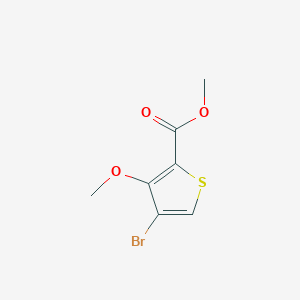

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives based on current research?

A1: Current research suggests that derivatives of 1H-Benzo[d]imidazole-5-carbohydrazide show promise as potential therapeutic agents for inflammatory conditions and pain management. Specifically, (E)-N’-Benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides have demonstrated anti-inflammatory and analgesic activity in pre-clinical studies []. Further investigation is necessary to determine their specific mechanisms of action and potential for clinical use.

Q2: How does the structure of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives influence their biological activity?

A2: Structure-activity relationship (SAR) studies have demonstrated that modifications to the 1H-Benzo[d]imidazole-5-carbohydrazide scaffold can significantly impact biological activity. For example, introducing a triazole ring and various substituents at specific positions on the core structure resulted in compounds with varying degrees of antioxidant and anti-inflammatory activities []. Molecular docking simulations further supported these findings by revealing the binding affinities and interactions of these derivatives with the active site of COX-2, an enzyme involved in inflammation [, ]. These studies highlight the importance of SAR in optimizing the design and development of novel derivatives with improved potency and selectivity.

Q3: Are there any existing crystallographic studies exploring the interactions of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives with specific biological targets?

A3: Yes, there is evidence of structural studies investigating the binding mode of 1H-Benzo[d]imidazole-5-carbohydrazide derivatives. A co-crystal structure of tRNA guanine transglycosylase (TGT) complexed with 2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazole-5-carbohydrazide has been reported []. This structural information provides valuable insights into the specific interactions between the compound and its target, potentially guiding the development of more potent and selective inhibitors.

Q4: What analytical techniques are employed to study 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives?

A4: Various analytical techniques are employed in the characterization and study of 1H-Benzo[d]imidazole-5-carbohydrazide and its derivatives. These include spectroscopic methods for structural elucidation, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Additionally, in vitro assays are used to evaluate their antioxidant and anti-inflammatory potential [, ]. Further studies may involve techniques like high-performance liquid chromatography (HPLC) to assess purity and stability, as well as in vivo models to evaluate efficacy and safety in pre-clinical settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)